Dihydroalprenolol
Overview
Description
Dihydroalprenolol is a hydrogenated derivative of alprenolol, which acts as a beta-adrenergic blocker. This compound is particularly notable for its use in scientific research, especially in the study of beta-adrenergic receptors. When the extra hydrogen atoms are tritium, it becomes a radiolabeled form of alprenolol, which is used to label beta-adrenergic receptors for isolation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroalprenolol involves the hydrogenation of alprenolol. The process typically includes the following steps:
Hydrogenation: Alprenolol is subjected to hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of alprenolol are hydrogenated using industrial-scale hydrogenation reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or other purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Dihydroalprenolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) or other nucleophilic reagents.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: More saturated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydroalprenolol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in beta-adrenergic receptor binding assays to study receptor-ligand interactions.
Biology: Helps in understanding the distribution and density of beta-adrenergic receptors in different tissues.
Medicine: Used in drug discovery and development, particularly in the study of cardiovascular diseases.
Industry: Employed in the development of beta-blocker drugs and other related pharmaceuticals
Mechanism of Action
Dihydroalprenolol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in decreased heart rate and blood pressure .
Comparison with Similar Compounds
Alprenolol: The parent compound, which is also a beta-adrenergic blocker but not hydrogenated.
Propranolol: Another beta-adrenergic blocker with similar applications but different chemical structure.
Atenolol: A selective beta-1 adrenergic blocker used primarily for cardiovascular conditions
Uniqueness: Dihydroalprenolol is unique due to its hydrogenated structure, which allows it to be used as a radiolabeled form for receptor binding studies. This property makes it particularly valuable in scientific research for studying beta-adrenergic receptors .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCMYZFGCOCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866788 | |
Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60106-89-0 | |
Record name | 1-[(1-Methylethyl)amino]-3-(2-propylphenoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60106-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroalprenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060106890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROALPRENOLOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZT5710I4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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